PF-06282999

Description

Properties

IUPAC Name |

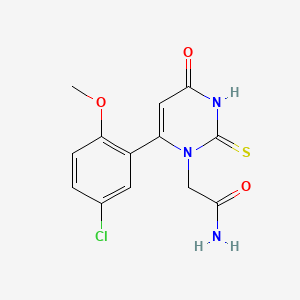

2-[6-(5-chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S/c1-20-10-3-2-7(14)4-8(10)9-5-12(19)16-13(21)17(9)6-11(15)18/h2-5H,6H2,1H3,(H2,15,18)(H,16,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYNYWFGIDGBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC(=S)N2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435467-37-0 | |

| Record name | PF-06282999 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1435467370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06282999 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11683 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-06282999 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO3O4Q2NC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PF-06282999 as a myeloperoxidase inhibitor

An In-depth Technical Guide to PF-06282999: A Myeloperoxidase Inhibitor Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in neutrophils and, to a lesser extent, in monocytes.[1] It plays a critical role in the innate immune system by catalyzing the formation of reactive oxidants, such as hypochlorous acid (HOCl), which are essential for microbial killing.[1] However, dysregulated MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular conditions, by promoting oxidative stress and tissue damage.[2][3] Elevated MPO levels are a clinical biomarker for increased risk of adverse cardiovascular events.[4][5] This has driven the development of MPO inhibitors as a potential therapeutic strategy. PF-06282999 is a potent, selective, and irreversible mechanism-based inhibitor of MPO that has been evaluated in preclinical and early clinical studies for the treatment of cardiovascular diseases.[2][6] This document provides a comprehensive technical overview of its mechanism, pharmacology, and key experimental findings.

Myeloperoxidase and Its Role in Pathophysiology

MPO is released from the azurophilic granules of activated neutrophils at sites of inflammation.[7] In the presence of hydrogen peroxide (H₂O₂), MPO utilizes chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a powerful oxidant.[8][9] While vital for host defense, excessive HOCl production can cause significant collateral damage to host tissues.

In the context of cardiovascular disease, MPO contributes to pathogenesis through several mechanisms:

-

Lipoprotein Oxidation: MPO oxidizes apolipoproteins in both low-density lipoprotein (LDL) and high-density lipoprotein (HDL), promoting the formation of pro-atherogenic foam cells and impairing the protective functions of HDL.[4][8]

-

Endothelial Dysfunction: MPO-derived oxidants can deplete the cardioprotective molecule nitric oxide (NO), leading to endothelial dysfunction.[4]

-

Plaque Instability: MPO is found in high concentrations within vulnerable and ruptured atherosclerotic plaques, where it is believed to contribute to plaque destabilization.[10]

-

Inflammatory Signaling: MPO can activate pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways, perpetuating the inflammatory response.[8]

The clear association between MPO activity and disease progression establishes it as a compelling therapeutic target.[2][11]

PF-06282999: A Mechanism-Based MPO Inactivator

PF-06282999, chemically known as 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, is a thiouracil-derived, orally bioavailable small molecule.[6] It functions as a highly selective, irreversible inactivator of MPO.[2][12]

Mechanism of Action

PF-06282999 is a mechanism-based inhibitor, meaning it requires catalytic turnover by the MPO enzyme to become activated.[2][11] The thiouracil motif is oxidized by the MPO-H₂O₂ system, generating a reactive intermediate. This intermediate then forms a covalent, irreversible bond with the heme prosthetic group of the enzyme, rendering it catalytically inactive.[2][10] This mechanism confers high specificity, as the inhibitor is only activated in the presence of its target enzyme's activity.

In Vitro and Ex Vivo Profile

PF-06282999 demonstrates potent inhibition of MPO activity in various assays. It is highly selective for MPO over other peroxidases, such as thyroid peroxidase (TPO), and does not inhibit cytochrome P450 isoforms, indicating a low potential for drug-drug interactions.[2][6]

Table 1: In Vitro / Ex Vivo Potency and Selectivity of PF-06282999

| Parameter | System | Value | Reference |

|---|---|---|---|

| IC₅₀ | Human Whole Blood (LPS-stimulated) | 1.9 µM | [13][14] |

| EC₅₀ | Plasma MPO Activity (Cynomolgus Monkey) | 3.8 µM | [13] |

| Selectivity | MPO vs. Thyroid Peroxidase (TPO) | High | [2][11] |

| Selectivity | MPO vs. Cytochrome P450 Isoforms | High (No inhibition) |[2][6] |

Preclinical Pharmacology

Pharmacokinetics

Pharmacokinetic studies have been conducted across multiple preclinical species, revealing good oral bioavailability and low to moderate plasma clearance.[6][13] The compound is moderately bound to plasma proteins and shows equal distribution between plasma and red blood cells.[6][13] Notably, PF-06282999 is resistant to metabolic turnover, with renal excretion of the unchanged parent drug being the primary clearance mechanism.[6]

Table 2: Pharmacokinetic Parameters of PF-06282999 in Preclinical Species

| Parameter | Mouse | Rat | Dog | Monkey | Reference |

|---|---|---|---|---|---|

| Oral Bioavailability (%) | 100 | 86 | 75 | 76 | [13] |

| Tₘₐₓ (h) | 0.78 - 1.70 (range across species) | 0.78 - 1.70 | 0.78 - 1.70 | 0.78 - 1.70 | [13] |

| t₁/₂ (h) | 0.75 - 3.3 (range across species) | 0.75 - 3.3 | 0.75 - 3.3 | 0.75 - 3.3 | [13] |

| Plasma Clearance (CLp; mL/min/kg) | 10.1 | 41.8 | 3.39 | 10.3 | [13] |

| Volume of Distribution (Vdss; L/kg) | 0.5 - 2.1 (range across species) | 0.5 - 2.1 | 0.5 - 2.1 | 0.5 - 2.1 | [13] |

| Blood/Plasma Ratio | 1.1 | 1.1 | 0.91 | 1.2 |[13] |

Preclinical Efficacy in Atherosclerosis Model

The efficacy of PF-06282999 was evaluated in the LDL receptor knockout (Ldlr-/-) mouse model, a well-established model of hyperlipidemia and atherosclerosis.[12] While chronic treatment did not reduce the overall atherosclerotic lesion area, it significantly altered the composition of the plaque, suggesting a role in promoting plaque stability.[12][15]

Table 3: Efficacy of PF-06282999 in Ldlr-/- Mouse Model of Atherosclerosis

| Endpoint | Observation | Implication | Reference |

|---|---|---|---|

| Atherosclerotic Lesion Area | No significant change | MPO inhibition may not regress existing plaque size. | [12][15] |

| Necrotic Core Area | Significantly reduced | Promotion of a more stable plaque phenotype. | [4][12][15] |

| Collagen Area | Increased | Enhanced fibrous cap integrity, reducing rupture risk. |[12] |

Clinical Development

Based on its promising preclinical pharmacological and pharmacokinetic profile, PF-06282999 was advanced into first-in-human clinical trials.[2][11] Phase 1 studies (e.g., NCT01707082, NCT01965600) were conducted in healthy volunteers to assess safety, tolerability, and pharmacokinetics at doses ranging from 20-200 mg.[6][13]

Key Experimental Protocols

In Vitro MPO Inhibition Assays

Fluorescence-based assays are commonly used to screen for MPO inhibitors by measuring either the enzyme's chlorination or peroxidation activity.[7][16]

-

Chlorination Activity Assay: This assay uses a non-fluorescent probe, 2-[6-(4-aminophenoxy)-3-oxo-3H-xanthen-9-yl]-benzoic acid (APF). APF is selectively cleaved by MPO-generated HOCl to produce the highly fluorescent molecule fluorescein, which is measured at Ex/Em ≈ 485/520 nm.[16]

-

Peroxidation Activity Assay: This assay utilizes 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), which is oxidized by the MPO/H₂O₂ system to the fluorescent product resorufin.[17] Fluorescence is monitored at Ex/Em ≈ 535/590 nm.[16] The inhibitor's potency is determined by its ability to reduce the rate of fluorescent product formation.

In Vivo Atherosclerosis Efficacy Study

This protocol outlines the key steps used to evaluate PF-06282999 in a mouse model of atherosclerosis.[12]

-

Animal Model: Ldlr-/- mice, which are genetically predisposed to developing atherosclerosis.

-

Diet: Mice are fed a high-fat "Western diet" for 14-16 weeks to induce and accelerate atherosclerotic plaque formation.

-

Dosing: PF-06282999 (e.g., 15 mg/kg) or a vehicle control is administered orally, twice daily (BID), for the duration of the study.

-

Tissue Collection: At the end of the study, mice are euthanized, and the aorta is perfused and harvested.

-

Histological Analysis: The aortic root is sectioned and stained to quantify plaque characteristics.

-

Oil Red O Staining: Used to visualize lipid deposits and measure total lesion area.[12]

-

Mason's Trichrome Staining: Used to quantify collagen content (fibrous cap).

-

Necrotic Core Quantification: The acellular area within the plaque is measured from H&E-stained sections.

-

-

Data Analysis: Plaque composition metrics (necrotic core size, collagen content) are compared between the PF-06282999-treated and vehicle-treated groups.

Conclusion

PF-06282999 is a well-characterized, potent, and selective irreversible inhibitor of myeloperoxidase. Its mechanism-based action ensures high target specificity. Preclinical data demonstrate a favorable pharmacokinetic profile for oral administration and, importantly, an ability to modify atherosclerotic plaque composition toward a more stable phenotype.[12] While it may not regress existing plaque volume, its potential to reduce necrotic core size and increase collagen content suggests a therapeutic strategy aimed at preventing acute cardiovascular events by stabilizing high-risk, vulnerable plaques.[4][12][15] The progression of PF-06282999 into clinical trials underscores the therapeutic promise of MPO inhibition for managing cardiovascular and other inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-Canonical Functions of Myeloperoxidase in Immune Regulation, Tissue Inflammation and Cancer [mdpi.com]

- 4. Myeloperoxidase as a Promising Therapeutic Target after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and Disposition of the Thiouracil Derivative PF-06282999, an Orally Bioavailable, Irreversible Inactivator of Myeloperoxidase Enzyme, Across Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]

- 9. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myeloperoxidase: a potential therapeutic target for coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Therapeutic inhibition of MPO stabilizes pre-existing high risk atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abcam.com [abcam.com]

- 17. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of PF-06282999: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06282999 is a potent and selective, mechanism-based inhibitor of myeloperoxidase (MPO), a key enzyme implicated in the pathogenesis of various inflammatory and cardiovascular diseases.[1][2] This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of PF-06282999. It includes a summary of its pharmacological and pharmacokinetic properties, detailed methodologies for key experiments, and a discussion of its mechanism of action.

Introduction

Myeloperoxidase (MPO) is a heme peroxidase predominantly expressed in neutrophils and monocytes.[1] It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), which are essential for pathogen clearance.[1] However, excessive or misplaced MPO activity contributes to oxidative stress and tissue damage, linking it to the pathophysiology of numerous inflammatory conditions, including cardiovascular diseases.[1] Consequently, the inhibition of MPO has emerged as a promising therapeutic strategy. PF-06282999 was developed by Pfizer as a highly selective, irreversible inhibitor of MPO for the potential treatment of cardiovascular diseases.[1][2]

Discovery and Synthesis

PF-06282999, chemically known as 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, was identified through a medicinal chemistry campaign focused on N1-substituted-6-arylthiouracils.[1] The design and synthesis aimed to develop potent and selective MPO inhibitors with favorable pharmacological and pharmacokinetic profiles.[1]

While a detailed, step-by-step synthesis protocol is typically found in the supplementary materials of the primary publication and is not publicly available, the discovery publication outlines the general synthetic scheme for N1-substituted-6-arylthiouracils.[1] The synthesis involves a multi-step process likely starting from commercially available materials to construct the substituted thiouracil core, followed by the addition of the acetamide side chain.

Mechanism of Action

PF-06282999 is a mechanism-based inhibitor of MPO, meaning it is converted to a reactive intermediate by the catalytic action of the enzyme itself.[1][2] This intermediate then forms a covalent, irreversible bond with the MPO enzyme, leading to its inactivation.[1][3] This time-dependent inhibition is highly specific for MPO, with low activity against other peroxidases like thyroid peroxidase and cytochrome P450 isoforms.[1]

Signaling Pathway of MPO-Mediated Pathology and Inhibition by PF-06282999

Preclinical Pharmacology and Pharmacokinetics

The preclinical profile of PF-06282999 was evaluated in a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic properties.

In Vitro Potency and Selectivity

PF-06282999 demonstrated potent inhibition of MPO activity in various assays.

| Parameter | Value | Species | Assay Condition | Reference |

| IC₅₀ | 1.9 µM | Human | LPS-stimulated whole blood | [4] |

| EC₅₀ | 3.8 µM | Cynomolgus Monkey | Plasma MPO activity | [4] |

The compound showed high selectivity for MPO over other related enzymes, which is a critical attribute for minimizing off-target effects.[1]

In Vivo Pharmacokinetics

The pharmacokinetic profile of PF-06282999 was characterized in several preclinical species following both intravenous (IV) and oral (PO) administration. The compound exhibited good oral bioavailability and low to moderate plasma clearance across species.[5]

| Species | Route | Dose (mg/kg) | T½ (h) | CLp (mL/min/kg) | Vdss (L/kg) | F (%) |

| Mouse | IV | - | 0.75 | 10.1 | 0.5 | - |

| PO | - | - | - | - | 100 | |

| Rat | IV | - | - | 41.8 | 2.1 | - |

| PO | - | - | - | - | 86 | |

| Dog | IV | - | - | 3.39 | - | - |

| PO | 3-5 | 3.3 | - | - | 75 | |

| Monkey | IV | - | - | 10.3 | - | - |

| PO | 3-5 | - | - | - | 76 |

T½: Terminal half-life; CLp: Plasma clearance; Vdss: Volume of distribution at steady state; F: Oral bioavailability.

PF-06282999 showed moderate plasma protein binding across species.[5] The primary route of elimination was projected to be renal clearance of the unchanged drug, consistent with its physicochemical properties that limit metabolic turnover.[5]

Key Experimental Protocols

MPO Inhibition Assay in Human Whole Blood

This assay is crucial for determining the potency of MPO inhibitors in a physiologically relevant matrix.

Methodology:

-

Human whole blood is incubated with varying concentrations of PF-06282999.[4]

-

MPO release is stimulated by the addition of lipopolysaccharide (LPS).[4]

-

The samples are incubated for 4 hours to allow for MPO release and inhibition.[4]

-

Plasma is separated and transferred to microtiter plates coated with an anti-MPO capture antibody.[4]

-

After an incubation period to allow MPO capture, the plates are washed to remove unbound plasma components and the inhibitor.[4]

-

The residual MPO activity is measured by adding the substrates Amplex Red and hydrogen peroxide (H₂O₂) and monitoring the increase in fluorescence.[4]

-

The concentration of PF-06282999 that causes 50% inhibition of MPO activity (IC₅₀) is calculated.[4]

In Vivo MPO Inhibition in Cynomolgus Monkeys

This experiment assesses the ability of PF-06282999 to inhibit MPO activity in a living organism.

Methodology:

-

An inflammatory response is induced in cynomolgus monkeys by intravenous administration of LPS.[1]

-

PF-06282999 is administered orally at various doses.[1]

-

Blood samples are collected at different time points.[1]

-

Plasma is isolated, and MPO activity is measured using a capture assay similar to the one described above.[1]

-

The relationship between the plasma concentration of PF-06282999 and the inhibition of MPO activity is determined to calculate the in vivo EC₅₀.[4]

Pharmacokinetic Analysis

The quantification of PF-06282999 in plasma samples is essential for determining its pharmacokinetic parameters. While specific details of the analytical method are not publicly available, it is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Clinical Development

Based on its promising preclinical profile, PF-06282999 advanced into Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics in humans.[1][2]

Two Phase 1 studies are listed in clinical trial registries:

-

NCT01707082: A study to evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral doses of PF-06282999 in healthy adult subjects.

-

NCT01965600: A study to evaluate the safety and effects of PF-06282999 in an endotoxin-induced inflammatory response model in healthy subjects.

Detailed protocols for these trials are not publicly available. However, the first-in-human study with a dose range of 20-200 mg confirmed that the human pharmacokinetic parameters were consistent with predictions from preclinical data.[5]

Conclusion

PF-06282999 is a potent and selective, mechanism-based inhibitor of myeloperoxidase that demonstrated a favorable preclinical pharmacological and pharmacokinetic profile. Its ability to irreversibly inactivate MPO, a key driver of oxidative stress and inflammation in cardiovascular disease, makes it a promising therapeutic candidate. Early clinical data in healthy volunteers have supported its continued development. Further studies will be necessary to establish its efficacy and safety in patient populations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

PF-06282999: A Technical Guide for Researchers

An In-depth Review of the Potent and Selective Myeloperoxidase Inhibitor

For Research, Scientific, and Drug Development Professionals

Introduction

PF-06282999 is a potent, selective, and irreversible mechanism-based inhibitor of myeloperoxidase (MPO), a heme-containing peroxidase enzyme.[1][2] MPO is primarily expressed in neutrophils and plays a critical role in the innate immune response through the generation of reactive oxygen species, including hypochlorous acid.[2] However, aberrant MPO activity is implicated in the pathophysiology of various inflammatory and cardiovascular diseases, making it a compelling therapeutic target.[1][2] This technical guide provides a comprehensive overview of PF-06282999, including its mechanism of action, preclinical pharmacology, and detailed experimental protocols for its use in research settings.

Mechanism of Action

PF-06282999, a thiouracil derivative, acts as a mechanism-based inactivator of MPO.[2] Its inhibitory action is time-dependent and requires the catalytic activity of MPO, leading to the formation of a covalent bond with the enzyme and its irreversible inactivation.[2] This high selectivity for MPO over other peroxidases, such as thyroid peroxidase, and cytochrome P450 isoforms minimizes off-target effects.[2]

Myeloperoxidase (MPO) Catalytic Cycle and Inhibition by PF-06282999

Caption: MPO catalytic cycle and irreversible inhibition by PF-06282999.

Preclinical Pharmacology

In Vitro Potency

PF-06282999 demonstrates potent inhibition of MPO activity in various assays.

| Parameter | Species | Assay Condition | Value (µM) |

| IC₅₀ | Human | Whole blood (LPS-stimulated) | 1.9[1] |

| EC₅₀ | Cynomolgus Monkey | Plasma | 3.8[1] |

| IC₅₀ | N/A | H₂O₂ Consumption Assay | 1.23[3] |

Pharmacokinetics

The pharmacokinetic profile of PF-06282999 has been characterized in several preclinical species. The compound exhibits good oral bioavailability and low to moderate plasma clearance.[1][4]

| Species | Dose Route | Tₘₐₓ (h) | t₁/₂ (h) | Oral Bioavailability (%) | CLp (mL/min/kg) | Vdss (L/kg) |

| Mouse | Oral | 0.78 | 0.75 | 100 | 10.1 | 0.5 |

| Rat | Oral | 1.00 | 3.3 | 86 | 41.8 | 2.1 |

| Dog | Oral | 1.70 | 2.3 | 75 | 3.39 | 1.1 |

| Monkey | Oral | 1.20 | 1.9 | 76 | 10.3 | 1.2 |

Data compiled from MedChemExpress and Dong JQ, et al. (2016).[1][4]

Human pharmacokinetic parameters were predicted based on preclinical data and later confirmed in a first-in-human study with healthy volunteers receiving doses ranging from 20-200 mg.[4]

Efficacy in a Preclinical Model of Atherosclerosis

The therapeutic potential of PF-06282999 has been investigated in a well-established mouse model of atherosclerosis.

Study Design

Low-density lipoprotein receptor knockout (Ldlr-/-) mice were fed a Western diet for 16 weeks to induce atherosclerotic plaque development.[5] A cohort of these mice received PF-06282999 (15 mg/kg) administered by oral gavage twice daily for the duration of the study.[5]

Key Findings

While PF-06282999 treatment did not significantly alter the total atherosclerotic lesion area, it favorably modified the composition of the plaques, suggesting a plaque stabilization effect.[5][6]

| Parameter | Vehicle Control | PF-06282999 Treated | Percentage Change |

| Plasma MPO Activity Reduction | - | - | 85%[5] |

| Necrotic Core Area | Baseline | Reduced | 37% Reduction[5] |

| Collagen Content | Baseline | Increased | - |

These findings indicate that MPO inhibition by PF-06282999 reduces plaque inflammation and promotes a more stable plaque phenotype, which is a critical goal in the prevention of acute coronary syndromes.[5]

Experimental Protocols

MPO Activity Assay (Capture ELISA Method)

This protocol is adapted from studies evaluating the in vivo efficacy of PF-06282999.[5]

-

Plate Coating: Coat a high-binding, half-area black microplate with a mouse anti-MPO capture antibody overnight at 4°C.

-

Washing and Blocking: Wash the plate with PBS-T (phosphate-buffered saline with Tween 20) and block with 1% BSA in PBS for 1 hour at 4°C.

-

Sample Incubation: Add diluted plasma samples (1:5 in PBS) or homogenized aorta samples to the wells and incubate for 2 hours at room temperature.

-

Detection: Wash the plate and add a detection antibody. Following another incubation and wash, add a substrate solution (e.g., Amplex Red and H₂O₂) and measure the fluorescence or absorbance.

Experimental Workflow for MPO Activity Assay

Caption: Workflow for measuring MPO activity using a capture ELISA.

LPS-Induced Inflammation Model in Cynomolgus Monkeys

This in vivo model is used to assess the anti-inflammatory effects of MPO inhibitors.[2][7]

-

Acclimation: Acclimate cynomolgus monkeys to the experimental conditions.

-

LPS Challenge: Administer lipopolysaccharide (LPS) intravenously to induce a systemic inflammatory response and activate neutrophils, leading to MPO release.

-

PF-06282999 Administration: Administer PF-06282999 orally at desired doses (e.g., 5, 20, and 80 mg/kg) one hour after the LPS challenge.[7]

-

Blood Sampling: Collect blood samples at various time points post-dose to prepare plasma.

-

Analysis: Measure MPO activity in the plasma samples using the MPO activity assay described above to determine the extent of inhibition.

Logical Flow of the LPS-Induced Inflammation Model

Caption: Experimental workflow for the LPS challenge model in monkeys.

Histological Analysis of Atherosclerotic Plaques in Mice

This protocol provides a general workflow for the histological assessment of aortic root plaques in Ldlr-/- mice.[5][8][9]

-

Tissue Harvest and Fixation: Euthanize the mouse and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the heart and aorta. The aortic root is embedded for sectioning.

-

Sectioning: Cryosection the aortic root to obtain thin sections (e.g., 5-10 µm).

-

Staining:

-

Hematoxylin and Eosin (H&E): For general morphology and identification of the necrotic core.

-

Masson's Trichrome: To visualize and quantify collagen content (fibrous cap).

-

Oil Red O: To stain neutral lipids and visualize the lipid core.

-

-

Imaging and Analysis: Capture high-resolution images of the stained sections using a microscope. Use image analysis software to quantify lesion area, necrotic core size, and collagen content.

Conclusion

PF-06282999 is a valuable research tool for investigating the role of myeloperoxidase in cardiovascular and inflammatory diseases. Its high potency, selectivity, and well-characterized preclinical profile make it a suitable candidate for in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers aiming to incorporate PF-06282999 into their studies. Further research with this compound will likely continue to elucidate the therapeutic potential of MPO inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Disposition of the Thiouracil Derivative PF-06282999, an Orally Bioavailable, Irreversible Inactivator of Myeloperoxidase Enzyme, Across Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic inhibition of MPO stabilizes pre-existing high risk atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Isolation and Analysis of Aortic Arch and Root Lesions in an Atherosclerotic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of atherosclerosis at the aortic sinus [protocols.io]

The Role of PF-06282999 in Cardiovascular Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06282999 is a potent and highly selective, mechanism-based irreversible inhibitor of myeloperoxidase (MPO), a heme peroxidase implicated in the pathogenesis of cardiovascular diseases. This technical guide provides an in-depth overview of the preclinical evaluation of PF-06282999 in cardiovascular disease models, with a focus on atherosclerosis. It summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug discovery and development.

Introduction: Myeloperoxidase in Cardiovascular Disease

Myeloperoxidase (MPO) is an enzyme abundantly expressed in neutrophils and, to a lesser extent, in monocytes. It plays a critical role in the innate immune defense by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl). However, there is substantial evidence linking elevated MPO activity to the initiation and progression of cardiovascular diseases, particularly atherosclerosis.[1][2] MPO contributes to atherogenesis through several mechanisms, including:

-

Oxidation of Low-Density Lipoprotein (LDL): MPO-generated oxidants modify LDL particles, promoting their uptake by macrophages and leading to the formation of foam cells, a hallmark of atherosclerotic plaques.[3][4]

-

Endothelial Dysfunction: MPO and its products can impair endothelial function, reducing the bioavailability of nitric oxide (NO), a key vasodilator and anti-inflammatory molecule.[1]

-

Plaque Instability: MPO can degrade the extracellular matrix and activate matrix metalloproteinases (MMPs), which can thin the fibrous cap of atherosclerotic plaques, increasing the risk of rupture and subsequent thrombosis.[5]

-

Inflammation: MPO activity is associated with the activation of pro-inflammatory signaling pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), perpetuating vascular inflammation.[5]

Given its multifaceted role in atherosclerosis, MPO has emerged as a promising therapeutic target for the treatment of cardiovascular diseases. PF-06282999 was developed as a highly selective inhibitor to probe the therapeutic potential of MPO inhibition.[6]

PF-06282999: Mechanism of Action

PF-06282999 is a thiouracil derivative that acts as a mechanism-based, irreversible inactivator of MPO.[6] Its selectivity for MPO over other peroxidases, such as thyroid peroxidase, minimizes the potential for off-target effects. The inactivation is covalent and dependent on the catalytic activity of MPO itself, ensuring that the inhibition is targeted to the active enzyme.[6]

Preclinical Efficacy in Atherosclerosis Models

The primary preclinical model used to evaluate the efficacy of PF-06282999 in atherosclerosis is the low-density lipoprotein receptor-deficient (Ldlr-/-) mouse.[6][7] These mice, when fed a high-fat "Western" diet, develop hypercholesterolemia and atherosclerotic lesions that share similarities with human plaques.

Quantitative Data from Ldlr-/- Mouse Studies

A key study investigated the effects of chronic oral administration of PF-06282999 to Ldlr-/- mice on a Western diet. The following tables summarize the major quantitative findings from this research.[6][8][9]

Table 1: Effect of PF-06282999 on Plasma MPO Activity and Atherosclerotic Lesion Area

| Parameter | Vehicle Control | PF-06282999 (15 mg/kg, PO, BID) | Percentage Change |

| Plasma MPO Activity | Baseline | 85% reduction | ↓ 85% |

| Total Plasma MPO Levels | Baseline | 44% reduction | ↓ 44% |

| Normalized MPO Activity | Baseline | 73% reduction | ↓ 73% |

| Aortic Lesion Area (% of total aorta) | 10.5% | 13.9% | No significant change |

| Total Cholesterol (mg/dL) | 2106 ± 89.74 | 2157 ± 75.07 | No significant change |

Data presented are from a 14-week treatment study in Ldlr-/- mice on a Western diet.[6]

Table 2: Effect of PF-06282999 on Atherosclerotic Plaque Composition

| Parameter | Vehicle Control | PF-06282999 (15 mg/kg, PO, BID) | Percentage Change |

| Necrotic Core Area (in aortic root lesions) | Baseline | 37% reduction | ↓ 37% |

| Collagen Content (in aortic root lesions) | Baseline | Increased | ↑ |

Data presented are from a 14-week treatment study in Ldlr-/- mice on a Western diet.[6]

These results indicate that while PF-06282999 effectively inhibits MPO activity, it does not reduce the overall size of atherosclerotic lesions in this model.[6] However, importantly, it significantly alters the composition of the plaques by reducing the necrotic core area and increasing collagen content, features associated with a more stable plaque phenotype and reduced risk of rupture.[6][10]

Experimental Protocols

Ldlr-/- Mouse Atherosclerosis Study

This section details the methodology for a representative preclinical study evaluating PF-06282999.

Objective: To determine the effect of chronic MPO inhibition with PF-06282999 on the development and composition of atherosclerotic plaques in Ldlr-/- mice.

Animal Model:

-

Strain: Ldlr-/- mice.[7]

-

Diet: Western-type diet (high in fat and cholesterol).

-

Study Duration: 16 weeks.[6]

Drug Administration:

-

Compound: PF-06282999.

-

Formulation: Typically formulated in a suitable vehicle for oral administration.

-

Route of Administration: Oral gavage (PO).

Experimental Procedures:

-

Induction of Atherosclerosis: Ldlr-/- mice are placed on a Western diet to induce hypercholesterolemia and atherosclerotic lesion development.

-

Treatment: A cohort of mice is treated with PF-06282999 (15 mg/kg, PO, BID) for the duration of the study (14 weeks), while a control group receives the vehicle.[6][9]

-

In-life Monitoring: Body weights and general health are monitored throughout the study.

-

Terminal Procedures:

-

At the end of the treatment period, blood samples are collected to measure plasma MPO activity, MPO levels, and lipid profiles.

-

Mice are euthanized, and the aorta and heart are harvested.

-

-

Histological Analysis:

-

The aorta is stained en face with Oil Red O to quantify the total atherosclerotic lesion area.[6]

-

The aortic root is sectioned and stained with Hematoxylin and Eosin (H&E) to assess lesion morphology and necrotic core area.[6]

-

Masson's trichrome staining is used to evaluate collagen content within the plaques.[6]

-

Immunohistochemistry may be performed to assess macrophage content (e.g., using anti-CD68 antibodies).

-

Data Analysis:

-

Quantitative data on lesion area, necrotic core size, and collagen content are compared between the PF-06282999-treated and vehicle control groups using appropriate statistical methods.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to PF-06282999.

MPO Signaling in Atherosclerosis

Caption: MPO's pro-atherogenic signaling cascade.

Therapeutic Intervention with PF-06282999

Caption: PF-06282999's mechanism for enhancing plaque stability.

Experimental Workflow for Ldlr-/- Mouse Study

Caption: Workflow of a preclinical atherosclerosis study.

Discussion and Future Directions

The preclinical data for PF-06282999 in the Ldlr-/- mouse model of atherosclerosis demonstrate a clear proof of concept for the therapeutic potential of MPO inhibition. While not affecting overall plaque burden, the significant reduction in necrotic core size and increase in collagen deposition suggest that PF-06282999 promotes a more stable plaque phenotype.[6][10] This is a clinically relevant finding, as plaque rupture is the primary trigger for acute coronary events.

Further preclinical studies in other models, such as those that more closely mimic plaque rupture, would be valuable. The cynomolgus monkey has also been used in preclinical studies, and more detailed data from these larger animal models would provide further insights into the translatability of these findings to humans.[11] Ultimately, the clinical efficacy of PF-06282999 will be determined in human trials. The preclinical data presented here provide a strong rationale for its continued development for the treatment of cardiovascular diseases.

Conclusion

PF-06282999 is a potent and selective MPO inhibitor that has demonstrated a significant and favorable impact on atherosclerotic plaque composition in preclinical models. By reducing features of plaque vulnerability, PF-06282999 represents a promising therapeutic agent for the treatment of cardiovascular diseases. The data and protocols summarized in this guide provide a solid foundation for further research and development in this area.

References

- 1. Exploring the role of myeloperoxidase in the atherosclerotic process in hypoxic mice based on the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myeloperoxidase: a potential therapeutic target for coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myeloperoxidase: An oxidative pathway for generating dysfunctional HDL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]

- 6. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cyagen.com [cyagen.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic inhibition of MPO stabilizes pre-existing high risk atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Disposition of the Thiouracil Derivative PF-06282999, an Orally Bioavailable, Irreversible Inactivator of Myeloperoxidase Enzyme, Across Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Preclinical Data of PF-06282999

This technical guide provides a comprehensive overview of the preclinical data available for PF-06282999, a potent and selective irreversible inhibitor of myeloperoxidase (MPO). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available scientific literature.

Core Compound Information

Compound Name: PF-06282999 Chemical Name: 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide[1][2] Mechanism of Action: PF-06282999 is a mechanism-based inactivator of myeloperoxidase (MPO), a heme peroxidase involved in the generation of hypochlorous acid.[2][3] The inhibition is time-dependent, covalent, and irreversible, contingent upon MPO catalysis.[2][3] Therapeutic Indication (Potential): Cardiovascular diseases.[1][2][4]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of PF-06282999.

Table 1: In Vitro Activity and Selectivity

| Parameter | Species/System | Value | Reference |

| IC₅₀ | Human Whole Blood (LPS-stimulated) | 1.9 µM | [4][5][6] |

| EC₅₀ | Plasma (estimated total concentration) | 3.8 µM | [4][5][7] |

| Selectivity | MPO vs. Thyroid Peroxidase & CYP Isoforms | High | [2][3] |

| Metabolic Stability | Animal and Human Liver Microsomes/Hepatocytes | Resistant to turnover | [1] |

| Permeability | In vitro transport assays | Moderate intestinal permeability | [1] |

Table 2: Pharmacokinetic Parameters in Preclinical Species

| Parameter | Mouse | Rat | Dog | Monkey | Reference |

| Oral Bioavailability (%) | 100 | 86 | 75 | 76 | [4][5][7] |

| Tₘₐₓ (h) | 0.78 - 1.70 | 0.78 - 1.70 | 0.78 - 1.70 | 0.78 - 1.70 | [4][5][7] |

| Plasma Clearance (CLp) (mL/min/kg) | 10.1 | 41.8 | 3.39 | 10.3 | [4][5] |

| Terminal Half-life (t₁/₂) (h) | 0.75 - 3.3 | 0.75 - 3.3 | 0.75 - 3.3 | 0.75 - 3.3 | [4][5] |

| Volume of Distribution (Vdss) (L/kg) | 0.5 - 2.1 | 0.5 - 2.1 | 0.5 - 2.1 | 0.5 - 2.1 | [4][5][7] |

| Blood/Plasma Ratio | 1.1 | 1.1 | 0.91 | 1.2 | [4][5] |

Table 3: In Vivo Efficacy Data in a Mouse Model of Atherosclerosis (Ldlr⁻/⁻)

| Parameter | Dosage | Result | Reference |

| Plasma MPO Activity Reduction | 15 mg/kg BID | 85% | [6] |

| Total Plasma MPO Level Reduction | 15 mg/kg BID | 44% | [6] |

| Atherosclerotic Lesion Area | 15 mg/kg BID | No significant change | [6][8] |

| Necrotic Core Area | 15 mg/kg BID | Reduced | [6][8] |

| Plaque Inflammation (¹⁸F-FDG uptake) | 15 mg/kg BID | Reduced | [6] |

Experimental Protocols

Human Whole Blood MPO Activity Assay

This assay was designed to measure the inhibitory effect of PF-06282999 on MPO activity in a physiologically relevant matrix.

-

Stimulation: Human whole blood was incubated with bacterial lipopolysaccharide (LPS) for 4 hours to stimulate neutrophils and induce the release of MPO.

-

MPO Capture: The released MPO was captured on microplates coated with an anti-MPO antibody.

-

Washing: The plates were washed to remove any unbound substances.

-

Activity Measurement: The residual MPO activity of the captured enzyme was determined by measuring the peroxidation of Amplex Red in the presence of hydrogen peroxide (H₂O₂).[4][7]

In Vivo MPO Inhibition in Cynomolgus Monkeys

This study evaluated the in vivo pharmacological activity of PF-06282999 in a non-human primate model.

-

Induction of Inflammation: Inflammation and MPO release were induced by intravenous (IV) administration of LPS.

-

Drug Administration: One hour after LPS administration, cynomolgus monkeys were orally administered either a vehicle control or PF-06282999 at doses of 5, 20, and 80 mg/kg.

-

Sampling: Blood samples were collected at various time points.

-

Analysis: Plasma was prepared from the blood samples to measure MPO activity and determine the plasma concentrations of PF-06282999.[5]

Atherosclerosis Study in Ldlr⁻/⁻ Mice

This study investigated the effect of MPO inhibition by PF-06282999 on the development and composition of atherosclerotic plaques.

-

Animal Model: Ldlr⁻/⁻ mice, a model susceptible to developing atherosclerosis, were used.

-

Diet: The mice were fed a high-fat Western diet for 16 weeks to induce atherosclerotic lesions.

-

Treatment: Throughout the study, mice received twice-daily (BID) oral gavage of either a vehicle control or PF-06282999 at doses of 5 and 15 mg/kg.[6][8]

-

Endpoint Analysis: At the end of the study, aortas were excised. The atherosclerotic lesion area was quantified, and histological analysis of the aortic root was performed to assess the necrotic core area.[6][8]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and processes related to the preclinical evaluation of PF-06282999.

References

- 1. Pharmacokinetics and Disposition of the Thiouracil Derivative PF-06282999, an Orally Bioavailable, Irreversible Inactivator of Myeloperoxidase Enzyme, Across Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PF-06282999 | Glutathione Peroxidase | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: PF-06282999 Irreversible Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06282999 is a potent and selective, mechanism-based irreversible inhibitor of myeloperoxidase (MPO), a heme peroxidase implicated in a variety of inflammatory and cardiovascular diseases.[1] Its mode of action involves covalent, time-dependent inactivation of the enzyme, contingent on MPO's catalytic cycle.[1] This guide provides a comprehensive overview of the irreversible inhibition kinetics of PF-06282999, including quantitative kinetic parameters, detailed experimental methodologies, and the relevant signaling pathway, to support further research and development efforts in this area.

Quantitative Inhibition Kinetics

The inhibitory activity of PF-06282999 against myeloperoxidase has been characterized using various in vitro and cell-based assays. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Assay Conditions | Source |

| k_inact | 0.13 ± 0.01 s⁻¹ | Recombinant human MPO | Ruggeri et al., 2015 |

| K_I | 1.1 ± 0.3 µM | Recombinant human MPO | Ruggeri et al., 2015 |

| k_inact/K_I | 118,000 M⁻¹s⁻¹ | Recombinant human MPO | Ruggeri et al., 2015 |

| Partition Ratio | 6.5 | Recombinant human MPO | Ruggeri et al., 2015 |

| IC50 | 1.9 µM | LPS-stimulated human whole blood | [2][3] |

| EC50 | 3.8 µM | Total PF-06282999 in plasma | [4][5] |

| IC50 | 0.63 µM | MPO-catalyzed H₂O₂ consumption | |

| IC50 | 1.23 µM | MPO-catalyzed HOCl production |

Mechanism of Irreversible Inhibition

PF-06282999 acts as a mechanism-based inhibitor, meaning it requires catalytic turnover by the target enzyme, MPO, to be converted into a reactive species that then covalently modifies and inactivates the enzyme. This leads to a time-dependent inhibition profile. The thiouracil moiety of PF-06282999 is crucial for this activity.

The process can be conceptualized by the following logical relationship:

References

- 1. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]

- 2. researchgate.net [researchgate.net]

- 3. xenotech.com [xenotech.com]

- 4. PF-06282999 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Selectivity of PF-06282999: A Technical Guide for Researchers

An in-depth examination of the potent and selective myeloperoxidase inhibitor, PF-06282999, for professionals in drug development and scientific research.

PF-06282999 is a novel, orally bioavailable small molecule that acts as a potent and highly selective, mechanism-based irreversible inhibitor of myeloperoxidase (MPO).[1][2] MPO is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[3] This enzyme plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), a potent antimicrobial agent. However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory and cardiovascular diseases, making it a compelling therapeutic target. This guide provides a comprehensive overview of the selectivity profile of PF-06282999, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and relevant biological pathways.

Selectivity Profile of PF-06282999

A hallmark of PF-06282999 is its remarkable selectivity for MPO over other peroxidases, particularly thyroid peroxidase (TPO), and a broad panel of cytochrome P450 (CYP) enzymes. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of PF-06282999 against MPO has been characterized in various assays, consistently demonstrating its potency. In contrast, the compound exhibits significantly weaker or no activity against other enzymes, underscoring its selective nature.

| Target Enzyme | Assay Type | IC50 / Ki Value | Reference |

| Myeloperoxidase (MPO) | Human Whole Blood Assay (LPS-stimulated) | 1.9 µM (IC50) | [4][5][6] |

| MPO-catalyzed HOCl production | 1.23 µM (IC50) | [7] | |

| MPO-catalyzed H2O2 consumption | 0.63 µM (IC50) | ||

| Thyroid Peroxidase (TPO) | In vitro inhibition assay | > 100 µM (IC50) | Data inferred from qualitative statements of high selectivity.[1][2] |

| Cytochrome P450 (CYP) Panel | |||

| CYP1A2 | In vitro inhibition assay | > 10 µM (IC50) | Inferred from statements of being "devoid of cytochrome P450 inhibition" at typical screening concentrations.[8][9] |

| CYP2B6 | In vitro inhibition assay | > 10 µM (IC50) | Inferred from statements of being "devoid of cytochrome P450 inhibition" at typical screening concentrations.[8][9] |

| CYP2C8 | In vitro inhibition assay | > 10 µM (IC50) | Inferred from statements of being "devoid of cytochrome P450 inhibition" at typical screening concentrations.[8][9] |

| CYP2C9 | In vitro inhibition assay | > 10 µM (IC50) | Inferred from statements of being "devoid of cytochrome P450 inhibition" at typical screening concentrations.[8][9] |

| CYP2C19 | In vitro inhibition assay | > 10 µM (IC50) | Inferred from statements of being "devoid of cytochrome P450 inhibition" at typical screening concentrations.[8][9] |

| CYP2D6 | In vitro inhibition assay | > 10 µM (IC50) | Inferred from statements of being "devoid of cytochrome P450 inhibition" at typical screening concentrations.[8][9] |

| CYP3A4 | In vitro inhibition assay | > 10 µM (IC50) | While PF-06282999 shows no direct inhibition, it has been observed to be a moderate inducer of CYP3A4 at higher concentrations through activation of the pregnane X receptor (PXR).[10][11] |

Mechanism of Action: Irreversible Inhibition

PF-06282999 is a mechanism-based inhibitor, meaning it is converted by the catalytic action of MPO into a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation.[1][2] This targeted, enzyme-activated inhibition contributes significantly to its selectivity, as the inhibitor is only activated in the presence of its specific target.

Myeloperoxidase Signaling and Pathophysiological Role

MPO is a key player in inflammatory processes and contributes to tissue damage in various diseases. Upon activation, neutrophils release MPO into the extracellular space, where it generates potent oxidants that can damage host tissues. PF-06282999, by inhibiting MPO, effectively blocks this cascade of oxidative damage.

Experimental Protocols

In Vitro MPO Inhibition Assay (Amplex Red Method)

This assay measures the peroxidase activity of MPO through the oxidation of a fluorogenic substrate.

Materials:

-

Recombinant human MPO

-

PF-06282999

-

Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

-

Hydrogen peroxide (H₂O₂)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black microplates

Procedure:

-

Prepare a stock solution of PF-06282999 in DMSO.

-

Serially dilute the PF-06282999 stock solution in PBS to create a range of test concentrations.

-

Prepare a working solution of Amplex Red and H₂O₂ in PBS.

-

In a 96-well plate, add recombinant human MPO to each well.

-

Add the diluted PF-06282999 or vehicle control (DMSO in PBS) to the respective wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the Amplex Red/H₂O₂ working solution to all wells.

-

Measure the fluorescence intensity at an excitation of ~530-560 nm and an emission of ~590 nm kinetically over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of PF-06282999.

-

Determine the IC50 value by plotting the percentage of MPO inhibition against the logarithm of the PF-06282999 concentration.

Human Whole Blood Assay for MPO Inhibition (LPS-Stimulated)

This ex vivo assay assesses the ability of PF-06282999 to inhibit MPO activity in a more physiologically relevant environment.[5]

Materials:

-

Freshly drawn human whole blood (anticoagulated with heparin)

-

PF-06282999

-

Lipopolysaccharide (LPS) from E. coli

-

RPMI 1640 medium

-

Anti-MPO antibody-coated microplates

-

Amplex® Red reagent

-

Hydrogen peroxide (H₂O₂)

-

Lysis buffer

Procedure:

-

Dilute the whole blood with RPMI 1640 medium.

-

Add various concentrations of PF-06282999 or vehicle control to the diluted blood and pre-incubate.

-

Stimulate the blood with LPS (e.g., 100 ng/mL) and incubate for a period (e.g., 4 hours) at 37°C in a 5% CO₂ incubator to induce neutrophil activation and MPO release.[5]

-

Centrifuge the samples to pellet the blood cells and collect the plasma supernatant.

-

Add the plasma samples to the anti-MPO antibody-coated microplate and incubate to allow for MPO capture.

-

Wash the plate to remove unbound components.

-

Perform the MPO activity assay in the plate using the Amplex Red method as described above.

-

Calculate the IC50 value of PF-06282999 in the whole blood matrix.

Conclusion

PF-06282999 is a potent and highly selective inhibitor of myeloperoxidase, demonstrating a favorable preclinical profile for the treatment of MPO-driven diseases. Its mechanism-based irreversible inhibition contributes to its specificity and sustained pharmacological effect. The quantitative data and detailed methodologies provided in this guide offer a valuable resource for researchers and drug developers working in the field of inflammation and cardiovascular disease. Further investigation into the clinical implications of its selective MPO inhibition is warranted.

References

- 1. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Disposition of the Thiouracil Derivative PF-06282999, an Orally Bioavailable, Irreversible Inactivator of Myeloperoxidase Enzyme, Across Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Induction of human cytochrome P450 3A4 by the irreversible myeloperoxidase inactivator PF-06282999 is mediated by the pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

PF-06282999: A Deep Dive into its Mechanism of Action and Impact on Hypochlorous Acid Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06282999 is a potent and selective, mechanism-based irreversible inhibitor of myeloperoxidase (MPO), a key enzyme in the innate immune system.[1][2][3] MPO catalyzes the production of hypochlorous acid (HOCl), a potent antimicrobial oxidant.[4][5] While essential for host defense, excessive HOCl production by MPO is implicated in the pathophysiology of numerous inflammatory and cardiovascular diseases.[1][2][4] This document provides a comprehensive technical overview of PF-06282999, focusing on its mechanism of action and its direct effect on attenuating hypochlorous acid production. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support further research and development efforts in this area.

Introduction to Myeloperoxidase and its Role in Hypochlorous Acid Formation

Myeloperoxidase is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[4][6] Upon activation of neutrophils at sites of inflammation, MPO is released and, in the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), catalyzes the formation of hypochlorous acid (HOCl).[4][5] This MPO-H₂O₂-halide system is a cornerstone of the neutrophil's antimicrobial arsenal.[4][6]

However, the highly reactive nature of HOCl means it can also inflict significant damage on host tissues, contributing to the pathology of various diseases.[4][7] MPO-derived oxidants are known to modify lipids and proteins, contributing to endothelial dysfunction and tissue injury.[8] Consequently, the inhibition of MPO presents a promising therapeutic strategy for mitigating the detrimental effects of excessive inflammation and oxidative stress.

PF-06282999: A Mechanism-Based Inhibitor of Myeloperoxidase

PF-06282999, chemically known as 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, is a highly selective, orally bioavailable, irreversible inactivator of myeloperoxidase.[1][9] Its mechanism of action is catalysis-dependent, meaning that it is converted to a reactive species by the enzymatic action of MPO itself, which then covalently binds to the enzyme, leading to its irreversible inactivation.[1] This mechanism-based inactivation confers high specificity for MPO.[1]

Signaling Pathway of MPO-Mediated Hypochlorous Acid Production and Inhibition by PF-06282999

The following diagram illustrates the cellular signaling pathway leading to HOCl production and the point of intervention for PF-06282999.

Caption: MPO-mediated HOCl production pathway and its inhibition by PF-06282999.

Quantitative Efficacy of PF-06282999

The potency of PF-06282999 in inhibiting MPO activity has been quantified in various preclinical models. The following tables summarize the key efficacy data.

| Parameter | Value | Species/System | Reference |

| IC₅₀ | 1.9 µM | Human Whole Blood (LPS-stimulated) | [10][11] |

| EC₅₀ | 3.8 µM | Cynomolgus Monkey Plasma | [10][11] |

Table 1: In Vitro and In Vivo Efficacy of PF-06282999

| Animal Model | Dosing Regimen | Reduction in MPO Activity | Reference |

| Atherosclerotic Mouse Model (Ldlr-/-) | 15 mg/kg, twice daily (oral) | 73% (normalized to MPO levels) | [12] |

Table 2: In Vivo MPO Activity Reduction with PF-06282999

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide reconstructed protocols for key experiments based on available literature.

Human Whole Blood Assay for MPO Inhibition

This assay is designed to measure the inhibition of MPO activity by a test compound in a physiologically relevant matrix.

Objective: To determine the IC₅₀ of PF-06282999 for MPO inhibition in lipopolysaccharide (LPS)-stimulated human whole blood.

Materials:

-

Freshly drawn human whole blood (heparinized)

-

Lipopolysaccharide (LPS) from E. coli

-

PF-06282999

-

Phosphate Buffered Saline (PBS)

-

Anti-MPO antibody-coated 96-well plates

-

Amplex® Red reagent

-

Hydrogen peroxide (H₂O₂)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Compound Preparation: Prepare a stock solution of PF-06282999 in DMSO. Create a dilution series in PBS to achieve final desired concentrations.

-

Blood Stimulation: In a 96-well plate, incubate human whole blood with various concentrations of PF-06282999 or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

-

LPS Stimulation: Add LPS to the blood samples to a final concentration of 10 ng/mL to stimulate neutrophils and induce MPO release. Incubate for 4 hours at 37°C.[10]

-

Plasma Collection: Centrifuge the plate to separate plasma.

-

MPO Capture: Transfer the plasma to anti-MPO antibody-coated plates and incubate to allow for MPO capture.

-

Washing: Wash the plates with PBS to remove unbound components.

-

MPO Activity Measurement: Add a solution of Amplex® Red and H₂O₂ to each well.[10]

-

Data Acquisition: Measure the fluorescence (or absorbance) of the product, resorufin, over time using a plate reader.

-

Data Analysis: Calculate the percentage of MPO inhibition for each concentration of PF-06282999 relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo MPO Inhibition in a Cynomolgus Monkey Model

This protocol outlines an in vivo study to assess the efficacy of orally administered PF-06282999 in a primate model of inflammation.

Objective: To evaluate the dose-dependent inhibition of plasma MPO activity by PF-06282999 following an inflammatory challenge.

Materials:

-

Cynomolgus monkeys

-

PF-06282999

-

Vehicle control

-

Lipopolysaccharide (LPS)

-

Heparin

-

Materials for MPO activity assay (as described in 4.1)

Procedure:

-

Animal Acclimation: Acclimate animals to the study conditions.

-

Inflammatory Challenge: Administer an intravenous (IV) bolus of LPS to induce an inflammatory response and MPO release.

-

Drug Administration: One hour after the LPS challenge, administer PF-06282999 or vehicle orally at various doses (e.g., 5, 20, and 80 mg/kg).[11]

-

Blood Sampling: Collect blood samples at multiple time points post-dose into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to obtain plasma.

-

MPO Activity Assay: Measure the MPO activity in the plasma samples using the MPO capture and Amplex® Red assay described previously.

-

Pharmacokinetic Analysis: Determine the plasma concentrations of PF-06282999 at each time point using a suitable analytical method (e.g., LC-MS/MS).

-

Data Analysis: Correlate the plasma concentrations of PF-06282999 with the inhibition of MPO activity to determine the in vivo EC₅₀.

Measurement of Hypochlorous Acid Production

Directly measuring HOCl in biological systems is challenging due to its high reactivity and short half-life.[12] Fluorescent probes offer a sensitive method for its detection.

Objective: To quantify the reduction in HOCl production in activated neutrophils treated with PF-06282999.

Materials:

-

Isolated human neutrophils

-

PF-06282999

-

Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimulant

-

Fluorescent HOCl probe (e.g., HKOCl-3)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Inhibitor Incubation: Pre-incubate the isolated neutrophils with various concentrations of PF-06282999 or vehicle.

-

Probe Loading: Load the neutrophils with a fluorescent HOCl probe according to the manufacturer's instructions.

-

Neutrophil Activation: Stimulate the neutrophils with PMA to induce the respiratory burst and HOCl production.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader or flow cytometer. The fluorescence intensity is proportional to the amount of HOCl produced.

-

Data Analysis: Compare the fluorescence signals from PF-06282999-treated cells to vehicle-treated cells to determine the extent of inhibition of HOCl production.

Experimental and Logical Workflows

The following diagrams visualize the workflows for the experimental protocols described above.

Caption: Workflow for determining the IC₅₀ of PF-06282999 in a human whole blood assay.

References

- 1. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. korambiotech.com [korambiotech.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. nwlifescience.com [nwlifescience.com]

- 5. HKOCl-3: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]

Methodological & Application

Application Notes and Protocols for PF-06282999: An In Vitro Inhibitor of Myeloperoxidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06282999 is a potent, selective, and irreversible mechanism-based inhibitor of myeloperoxidase (MPO).[1] MPO is a heme peroxidase enzyme that plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species, including hypochlorous acid.[1] However, excessive MPO activity is implicated in the pathogenesis of various inflammatory and cardiovascular diseases.[1] PF-06282999 covalently binds to and inactivates MPO, making it a valuable tool for studying the role of MPO in disease and a potential therapeutic agent.[1] These application notes provide detailed protocols for in vitro studies of PF-06282999.

Quantitative Data Summary

The following table summarizes key quantitative data for PF-06282999 from in vitro studies.

| Parameter | Value | Assay Condition | Source |

| IC50 | 1.9 µM | Human whole blood assay (LPS-stimulated) | [2][3] |

| EC50 | 3.8 µM | Plasma MPO capture activity | [3] |

Signaling Pathway

PF-06282999 exerts its effect by inhibiting the enzymatic activity of Myeloperoxidase (MPO). The following diagram illustrates the MPO-mediated oxidation pathway and the point of inhibition by PF-06282999.

Caption: MPO signaling pathway and inhibition by PF-06282999.

Experimental Protocols

Human Whole Blood Assay for MPO Inhibition

This protocol is designed to assess the inhibitory activity of PF-06282999 on MPO in a physiologically relevant human whole blood matrix.

Materials:

-

Freshly drawn human whole blood (heparinized)

-

PF-06282999

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

DMSO (for compound dilution)

-

96-well microplate

-

Anti-MPO antibody-coated plates

-

Amplex® Red reagent

-

Hydrogen peroxide (H₂O₂)

-

Plate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of PF-06282999 in DMSO. Serially dilute the stock solution in PBS to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.

-

Blood Stimulation: In a 96-well microplate, add the diluted PF-06282999 or vehicle control (PBS with the same DMSO concentration).

-

Add freshly collected heparinized human whole blood to each well.

-

Stimulate MPO release by adding LPS to a final concentration of 100 ng/mL.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 hours.[3]

-

MPO Capture: After incubation, centrifuge the plate to pellet the blood cells.

-

Transfer the plasma supernatant to an anti-MPO antibody-coated plate.

-

Incubate the plate according to the manufacturer's instructions to allow for MPO capture.

-

MPO Activity Measurement: Wash the plate to remove unbound components.

-

Prepare the Amplex® Red reaction mixture containing Amplex® Red reagent and H₂O₂ in a suitable buffer.

-

Add the reaction mixture to each well and incubate, protected from light, at room temperature.

-

Measure the fluorescence intensity at regular intervals using a plate reader.[3]

-

Data Analysis: Calculate the percentage of MPO inhibition for each concentration of PF-06282999 compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow:

Caption: Workflow for the human whole blood MPO inhibition assay.

In Vitro MPO Activity Assay (Amplex® Red)

This protocol details a cell-free assay to directly measure the inhibitory effect of PF-06282999 on purified MPO or MPO in biological samples.

Materials:

-

Purified human MPO or MPO-containing sample (e.g., cell lysate)

-

PF-06282999

-

Amplex® Red reagent

-

Hydrogen peroxide (H₂O₂)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

-

96-well black microplate (for fluorescence assays)

-

Plate reader with fluorescence detection

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of PF-06282999 in DMSO and serially dilute it in the assay buffer.

-

Prepare a working solution of MPO in the assay buffer.

-

Prepare a working solution of H₂O₂ in the assay buffer.

-

Prepare the Amplex® Red reaction mixture containing Amplex® Red and H₂O₂ in the assay buffer.

-

-

Assay Protocol:

-

In a 96-well black microplate, add the diluted PF-06282999 or vehicle control.

-

Add the MPO working solution to each well and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the reaction by adding the Amplex® Red/H₂O₂ reaction mixture.

-

Immediately start measuring the fluorescence intensity kinetically over a period of time (e.g., 15-30 minutes) at room temperature, protected from light.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of PF-06282999.

-

Calculate the percentage of MPO inhibition relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Logical Relationship of Assay Components:

Caption: Principle of the Amplex Red-based MPO activity assay.

References

- 1. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for PF-06282999 Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of PF-06282999, a potent and selective irreversible inactivator of myeloperoxidase (MPO), in mouse models. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing experiments involving this compound.

Mechanism of Action

PF-06282999 acts as a mechanism-based inactivator of myeloperoxidase.[1] MPO is a heme peroxidase enzyme that plays a crucial role in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid.[1] By irreversibly inhibiting MPO, PF-06282999 can mitigate inflammatory responses and oxidative stress, making it a compound of interest for cardiovascular and inflammatory diseases.[1][2]

References

- 1. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Formulation of PF-06282999

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06282999 is a potent and selective, mechanism-based irreversible inhibitor of myeloperoxidase (MPO)[1][2]. MPO is a heme peroxidase that plays a significant role in inflammation and is implicated in the pathophysiology of various cardiovascular and autoimmune diseases[2]. As a promising therapeutic agent, robust and reproducible in vivo experiments are crucial for elucidating its pharmacological effects and safety profile. This document provides detailed application notes and protocols for the formulation of PF-06282999 for in vivo experiments, with a focus on achieving appropriate solubility and bioavailability for oral administration.

Physicochemical and Pharmacokinetic Properties of PF-06282999